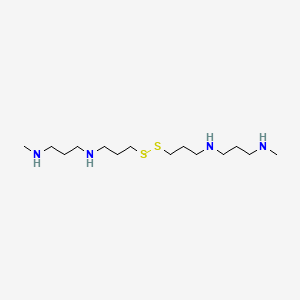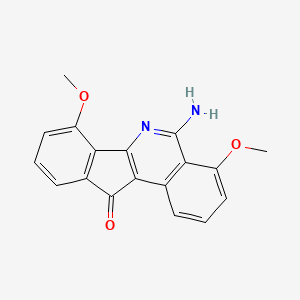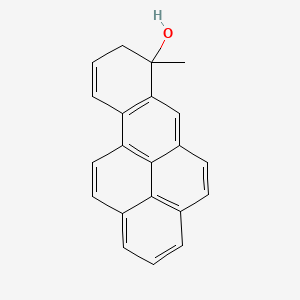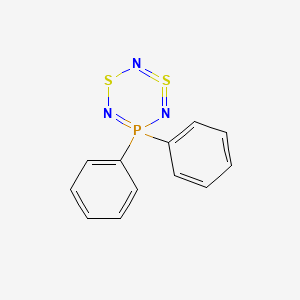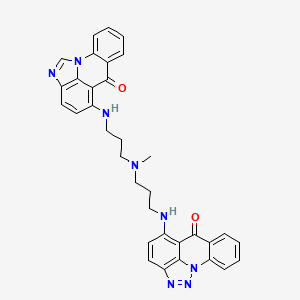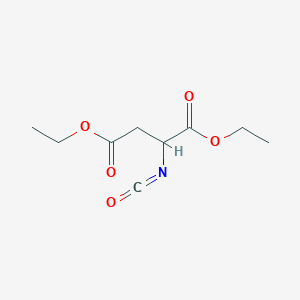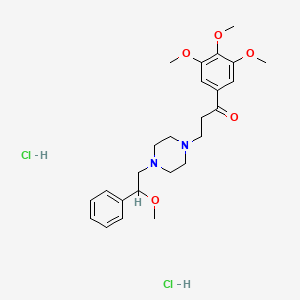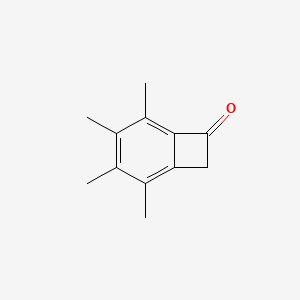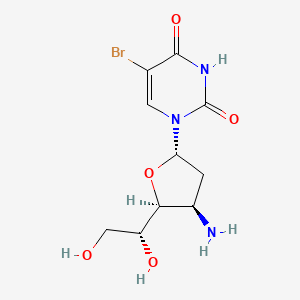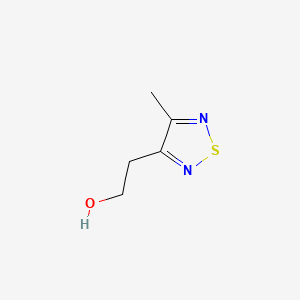
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol is an organic compound with the molecular formula C5H8N2OS. It is a member of the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol typically involves the reaction of 4-methyl-1,2,5-thiadiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and efficient production. The raw materials are sourced from reliable suppliers, and stringent quality control measures are implemented to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiadiazoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride, in the presence of a base.
Major Products Formed
Oxidation: The major products include 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetaldehyde and 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid.
Reduction: The major product is 2-(4-Methyl-1,2,5-thiadiazolin-3-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethyl chloride or 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethylamine.
Aplicaciones Científicas De Investigación
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetaldehyde
- 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid
- 2-(4-Methyl-1,2,5-thiadiazolin-3-yl)ethanol
Uniqueness
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol is unique due to its specific structural features, such as the presence of a hydroxyl group and a thiadiazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
80586-59-0 |
|---|---|
Fórmula molecular |
C5H8N2OS |
Peso molecular |
144.20 g/mol |
Nombre IUPAC |
2-(4-methyl-1,2,5-thiadiazol-3-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-4-5(2-3-8)7-9-6-4/h8H,2-3H2,1H3 |
Clave InChI |
GRJQHZIEHIYVBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSN=C1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



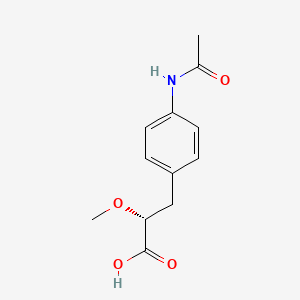
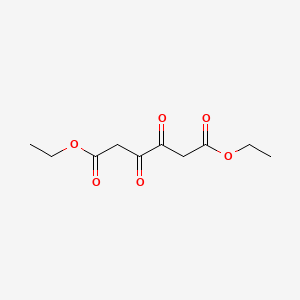
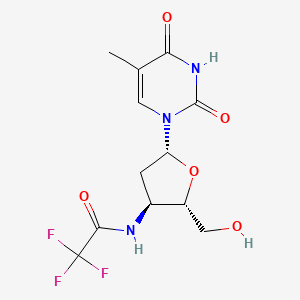
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
